|

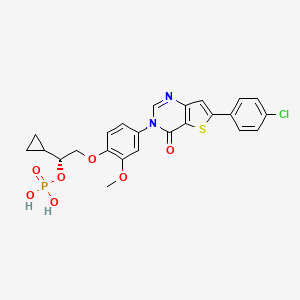

REACTION_CXSMILES

|

[P:1]([O:42]CC[Si](C)(C)C)([O:35]CC[Si](C)(C)C)([O:3][C@H:4]([CH:32]1[CH2:34][CH2:33]1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:18](=[O:19])[C:17]3[S:20][C:21]([C:23]4[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=4)=[CH:22][C:16]=3[N:15]=[CH:14]2)=[CH:9][C:8]=1[O:30][CH3:31])=[O:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[P:1]([OH:42])([OH:35])([O:3][C@H:4]([CH:32]1[CH2:33][CH2:34]1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N:13]2[C:18](=[O:19])[C:17]3[S:20][C:21]([C:23]4[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][CH:24]=4)=[CH:22][C:16]=3[N:15]=[CH:14]2)=[CH:9][C:8]=1[O:30][CH3:31])=[O:2]

|

|

Name

|

(R)-2-(4-(6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-2-methoxyphenoxy)-1-cyclopropyl-ethyl bis(2-(trimethylsilyl)ethyl) phosphate

|

|

Quantity

|

35.27 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O[C@@H](COC1=C(C=C(C=C1)N1C=NC2=C(C1=O)SC(=C2)C2=CC=C(C=C2)Cl)OC)C2CC2)(OCC[Si](C)(C)C)OCC[Si](C)(C)C

|

|

Name

|

glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

30.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

|

Name

|

|

|

Quantity

|

315 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 20° C. until dissolution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer, temperature inlet

|

|

Type

|

ADDITION

|

|

Details

|

nitrogen/vacuum switch inlet, addition funnel

|

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

|

Type

|

CUSTOM

|

|

Details

|

was reduced to −2° C

|

|

Type

|

CUSTOM

|

|

Details

|

resulting in a 1.6° C. temperature rise

|

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was maintained between −0.5° C. and 1° C. (internal) as aliquots

|

|

Type

|

CUSTOM

|

|

Details

|

were periodically withdrawn

|

|

Type

|

ADDITION

|

|

Details

|

completion of the TFA addition, HPLC analysis

|

|

Type

|

WAIT

|

|

Details

|

After 95 minutes

|

|

Duration

|

95 min

|

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was cooled to ˜3° C.

|

|

Type

|

ADDITION

|

|

Details

|

to the addition of MeOH (28.5 mL) over 5 min

|

|

Duration

|

5 min

|

|

Type

|

STIRRING

|

|

Details

|

After stirring for 30 min

|

|

Duration

|

30 min

|

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction was concentrated at 50 mm Hg and 15° C. to a residual volume of ˜134 mL

|

|

Type

|

TEMPERATURE

|

|

Details

|

The solution temperature was increased to 19° C.

|

|

Type

|

ADDITION

|

|

Details

|

addition of 120 mL of MTBE (ca 12 min)

|

|

Type

|

ADDITION

|

|

Details

|

after addition of ˜30 mL, about 42-45 mL of MTBE

|

|

Type

|

ADDITION

|

|

Details

|

was added before a white precipitate

|

|

Type

|

CUSTOM

|

|

Details

|

to form

|

|

Type

|

STIRRING

|

|

Details

|

After stirring for 2 hours at 19-20° C.

|

|

Duration

|

2 h

|

|

Type

|

FILTRATION

|

|

Details

|

the solid was collected by filtration

|

|

Type

|

WASH

|

|

Details

|

Both the reactor and the filter cake were washed twice with 120 mL of MTBE/CH2Cl2 2.5:1 v/v

|

|

Type

|

CUSTOM

|

|

Details

|

The very sandy white/off-white material was air-dried for 15 min with vacuum suction

|

|

Duration

|

15 min

|

|

Type

|

CUSTOM

|

|

Details

|

before drying overnight in a vacuum oven at 45° C.

|

|

Duration

|

8 (± 8) h

|

|

Type

|

CUSTOM

|

|

Details

|

to obtain 25.58 g of crude product

|

|

Type

|

CUSTOM

|

|

Details

|

was recrystallized

|

|

Type

|

TEMPERATURE

|

|

Details

|

by heating 24.3 g of the crude product in 200 mL of THF and 16 mL of water in a CHEMGLASS®

|

|

Type

|

STIRRING

|

|

Details

|

with stirring to 55-57° C.

|

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated at 60° C. for an additional 15 min

|

|

Duration

|

15 min

|

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 45° C. over 10 min

|

|

Duration

|

10 min

|

|

Type

|

ADDITION

|

|

Details

|

whereupon 50 mL of acetone was added over Ca 5 min

|

|

Duration

|

5 min

|

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature above 44° C.

|

|

Type

|

ADDITION

|

|

Details

|

throughout the addition

|

|

Type

|

ADDITION

|

|

Details

|

Upon completion of addition the faintly cloudy solution

|

|

Type

|

CUSTOM

|

|

Details

|

Once rapid crystallization

|

|

Type

|

ADDITION

|

|

Details

|

an additional 245 mL of acetone over 30 minutes was added

|

|

Duration

|

30 min

|

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature above 42.5° C.

|

|

Type

|

ADDITION

|

|

Details

|

throughout the addition

|

|

Type

|

TEMPERATURE

|

|

Details

|

The resultant thick slurry was cooled to 22° C. (jacket) over ca 60 minutes

|

|

Type

|

STIRRING

|

|

Details

|

stirred for 90 min at 20-21° C.

|

|

Duration

|

90 min

|

|

Type

|

CUSTOM

|

|

Details

|

before collecting the solid

|

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

|

Type

|

WASH

|

|

Details

|

Both the reactor and the filter cake were washed first with 120 mL of acetone/THF 3:1 v/v

|

|

Type

|

CUSTOM

|

|

Details

|

After air drying for 40 min with vacuum suction

|

|

Duration

|

40 min

|

|

Type

|

CUSTOM

|

|

Details

|

the solid was dried in a vacuum oven at 50° C. for 18 hr

|

|

Duration

|

18 h

|

Reaction Time |

64 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)(O[C@@H](COC1=C(C=C(C=C1)N1C=NC2=C(C1=O)SC(=C2)C2=CC=C(C=C2)Cl)OC)C2CC2)(O)O

|

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.96 g | |

| YIELD: PERCENTYIELD | 73% | |

| YIELD: CALCULATEDPERCENTYIELD | 73.4% |

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |